molecular formula C14H14O8S4Zn B8203341 ZINC bis(phenylsulfonylmethanesulfinate)

ZINC bis(phenylsulfonylmethanesulfinate)

Cat. No. B8203341
M. Wt: 503.9 g/mol
InChI Key: NUNOSEKSQAHHKH-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

ZINC bis(phenylsulfonylmethanesulfinate) is a useful research compound. Its molecular formula is C14H14O8S4Zn and its molecular weight is 503.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality ZINC bis(phenylsulfonylmethanesulfinate) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ZINC bis(phenylsulfonylmethanesulfinate) including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Copolymerization of CO2 and Epoxides : Zinc compounds are efficient initiators for the copolymerization reaction of CO2 and epoxides, producing polymers with narrow molecular weight distributions, indicating its potential in polymer synthesis and environmental applications (Eberhardt et al., 2003).

  • Selective Metal Extraction : Certain zinc compounds show promise in selectively extracting zinc from solutions containing other metals, which is crucial in metal recovery and environmental remediation (Rickelton & Boyle, 1990).

  • Luminescence and Chromophores : Altering the structure of zinc complexes can significantly enhance their fluorescence and longevity, making them useful in light-harvesting architectures and photonic devices (Sazanovich et al., 2004).

  • Nanoparticle Synthesis : Zinc compounds are used as precursors for creating zinc sulfide and zinc oxide nanoparticles, which have applications in electronics, photonics, and as catalysts (Sathiyaraj et al., 2017).

  • Drug Discovery : Zinc bis(alkanesulfinate)s are synthesized for drug discovery purposes, aiding in the creation of small molecular toolkits for pharmaceutical research (O’Hara et al., 2013).

  • Biological Sensing : Certain zinc complexes have been developed as selective luminescent probes for zinc ions, crucial for various biological applications and studies (Roy et al., 2007).

  • Sonochemical Synthesis : Zinc sulfide nanoparticles synthesized sonochemically are used in wide band gap semiconductor applications, illustrating its use in advanced material science (Goharshadi et al., 2012).

  • Ion Sensing : PVC-based sensors utilizing zinc compounds are effective for detecting zinc ions over a wide concentration range, highlighting its importance in analytical chemistry (Gholivand & Mozaffari, 2003).

properties

IUPAC Name

zinc;benzenesulfonylmethanesulfinate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C7H8O4S2.Zn/c2*8-12(9)6-13(10,11)7-4-2-1-3-5-7;/h2*1-5H,6H2,(H,8,9);/q;;+2/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUNOSEKSQAHHKH-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)CS(=O)[O-].C1=CC=C(C=C1)S(=O)(=O)CS(=O)[O-].[Zn+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O8S4Zn
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

503.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ZINC bis(phenylsulfonylmethanesulfinate)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.